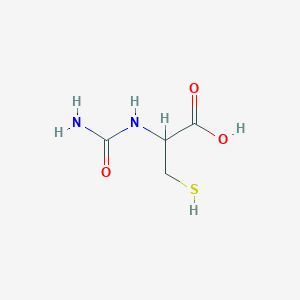
N-Carbamoyl-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carbamoylamino)-3-sulfanylpropanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a carbamoyl group (-CONH2) and a sulfanyl group (-SH) attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoylamino)-3-sulfanylpropanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor, such as 3-mercaptopropanoic acid, with a carbamoylating agent. The reaction typically requires the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamoyl group. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-(Carbamoylamino)-3-sulfanylpropanoic acid may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Carbamoylamino)-3-sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group (-SH) can be oxidized to form a disulfide bond (-S-S-).
Reduction: The carbamoyl group (-CONH2) can be reduced to form an amine group (-NH2).
Substitution: The hydrogen atoms on the sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various alkylating agents can be used to introduce different functional groups.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(Carbamoylamino)-3-sulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Carbamoylamino)-3-sulfanylpropanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The carbamoyl group can interact with amino groups in proteins, leading to modifications that affect protein activity. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cysteine: An amino acid with a similar sulfanyl group.
Carbamoyl phosphate: A compound with a similar carbamoyl group.
Uniqueness
2-(Carbamoylamino)-3-sulfanylpropanoic acid is unique due to the presence of both the carbamoyl and sulfanyl groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that possess only one of these functional groups.
Propiedades
IUPAC Name |
2-(carbamoylamino)-3-sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFSAMXTZRYBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)N)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













